(3R)-3-(Anilinooxy)hex-5-en-2-one
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Overview
Description
(3R)-3-(Anilinooxy)hex-5-en-2-one is an organic compound characterized by the presence of an anilinooxy group attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Anilinooxy)hex-5-en-2-one typically involves the reaction of an appropriate hexenone precursor with an aniline derivative under specific conditions. One common method includes:
Starting Materials: Hex-5-en-2-one and aniline.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The hexenone is reacted with the aniline derivative at a controlled temperature, often under reflux conditions, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors, automated synthesis, and rigorous purification processes.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Anilinooxy)hex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The anilinooxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(Anilinooxy)hex-5-en-2-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(Aminooxy)hex-5-en-2-one: Similar structure but with an aminooxy group instead of an anilinooxy group.
(3R)-3-(Hydroxyoxy)hex-5-en-2-one: Contains a hydroxyoxy group, leading to different reactivity and applications.
Uniqueness
(3R)-3-(Anilinooxy)hex-5-en-2-one is unique due to the presence of the anilinooxy group, which imparts specific chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
685544-21-2 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(3R)-3-anilinooxyhex-5-en-2-one |
InChI |
InChI=1S/C12H15NO2/c1-3-7-12(10(2)14)15-13-11-8-5-4-6-9-11/h3-6,8-9,12-13H,1,7H2,2H3/t12-/m1/s1 |
InChI Key |
RGVKIZCUWPNLNA-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=O)[C@@H](CC=C)ONC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C(CC=C)ONC1=CC=CC=C1 |
Origin of Product |
United States |
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